![molecular formula C11H20N4OS2 B14490982 N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea CAS No. 65373-20-8](/img/structure/B14490982.png)
N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea is a chemical compound with the molecular formula C11H20N4OS2. This compound is known for its unique structure, which includes a thiadiazole ring substituted with a hexylsulfanyl group and a dimethylurea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea typically involves the reaction of 5-(hexylsulfanyl)-1,3,4-thiadiazole-2-amine with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt cellular processes.
Wirkmechanismus
The mechanism by which N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea exerts its effects involves interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer properties. The thiadiazole ring is known to interact with metal ions, which can be exploited in coordination chemistry and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethylisoxazole
- N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide
Uniqueness
N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its combination of a hexylsulfanyl group and a dimethylurea moiety makes it particularly versatile for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
65373-20-8 |
|---|---|
Molekularformel |
C11H20N4OS2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-(5-hexylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea |
InChI |
InChI=1S/C11H20N4OS2/c1-4-5-6-7-8-17-11-14-13-10(18-11)15(3)9(16)12-2/h4-8H2,1-3H3,(H,12,16) |
InChI-Schlüssel |
YZGNOZUYNHIHOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=NN=C(S1)N(C)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
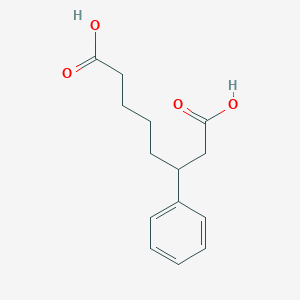
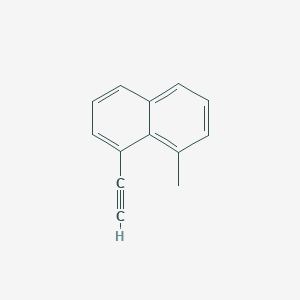
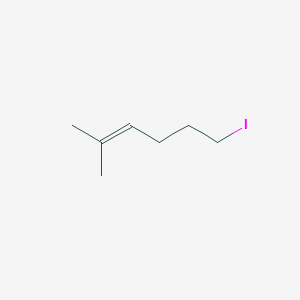
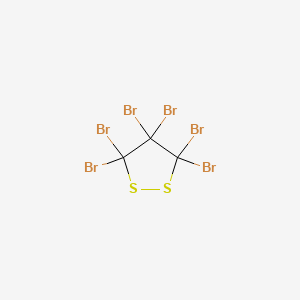
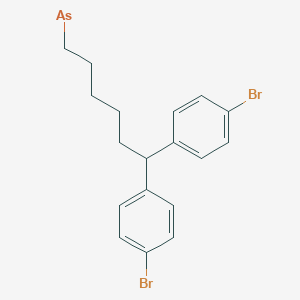
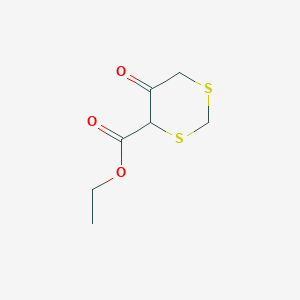
![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
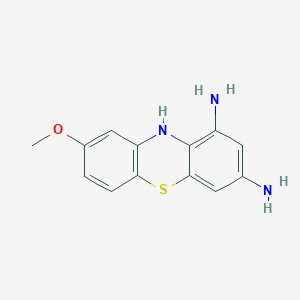

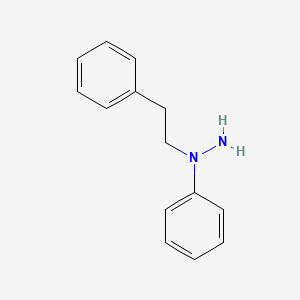
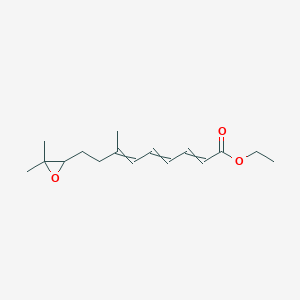
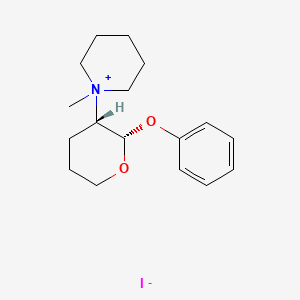
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
